2-Bromo-4-fluoro-5-methoxybenzaldehyde
Overview
Description
2-Bromo-4-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-5-methoxybenzaldehyde can be synthesized through several methods. One common route involves the bromination and fluorination of 5-methoxybenzaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzaldehydes can be formed.
Oxidation Products: 2-Bromo-4-fluoro-5-methoxybenzoic acid.
Reduction Products: 2-Bromo-4-fluoro-5-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-4-fluoro-5-methoxybenzaldehyde is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-5-methoxybenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the methoxy group.
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
5-Fluoro-2-methoxybenzaldehyde: Similar structure but with different substitution positions
Uniqueness
2-Bromo-4-fluoro-5-methoxybenzaldehyde is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzaldehyde ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDUONHFGRRMGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865186-62-5 | |
Record name | 865186-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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